
alpha-Codeimethine
Overview
Description
Alpha-Codeimethine is a chemical compound with the molecular formula C19H23NO3. It is a derivative of codeine, which is an alkaloid found in opium. This compound is known for its complex structure, which includes multiple rings and functional groups. This compound has significant importance in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Codeimethine can be synthesized through several chemical reactions involving codeine as a starting material. One common method involves the isomerization of codeine under alkaline conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the isomerization process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Alpha-Codeimethine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Alpha-Codeimethine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of codeine derivatives.
Biology: Researchers study its interactions with biological molecules to understand its pharmacological properties.
Medicine: this compound is investigated for its potential analgesic and antitussive effects, similar to other codeine derivatives.
Mechanism of Action
The mechanism of action of alpha-Codeimethine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s effects are mediated through the activation of the mu-opioid receptor pathway, which is responsible for its analgesic properties .
Comparison with Similar Compounds
Codeine: A naturally occurring alkaloid with similar analgesic properties.
Morphine: Another opioid alkaloid with a more potent analgesic effect.
Thebaine: A precursor to many semi-synthetic opioids, including alpha-Codeimethine.
Uniqueness: this compound is unique due to its specific structural modifications, which differentiate it from other codeine derivatives. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(1R,2S,5R,14S)-14-[2-(dimethylamino)ethyl]-11-methoxy-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-3,6,8(13),9,11-pentaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)11-10-19-13-6-4-12-5-9-15(22-3)17(16(12)19)23-18(19)14(21)8-7-13/h4-9,13-14,18,21H,10-11H2,1-3H3/t13-,14+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCTZZQDDXGIRB-WXRFYESLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC12C3C=CC(C1OC4=C(C=CC(=C24)C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@]12[C@H]3C=C[C@@H]([C@@H]1OC4=C(C=CC(=C24)C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946773 | |
Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23950-06-3 | |
Record name | alpha-Codeimethine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of α-codeimethine monitored during the assay of semi-synthetic codeine base?
A1: α-Codeimethine is a potential by-product impurity that can arise during the semi-synthetic production of codeine base []. Monitoring its presence is crucial for quality control purposes. The presence of impurities like α-codeimethine, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product. The research paper by Singh et al. [] describes a high-performance liquid chromatography (HPLC) method specifically designed to simultaneously quantify codeine and detect impurities like α-codeimethine and O6-codeine methyl ether. This method enables manufacturers to ensure the purity of the codeine base and the quality of the final product.
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